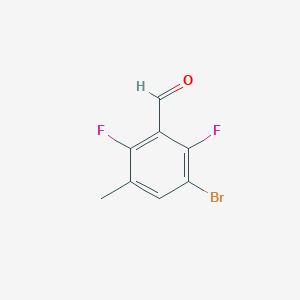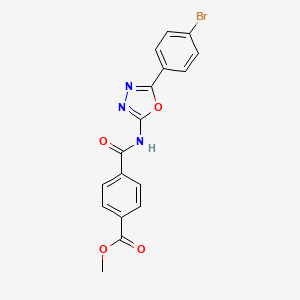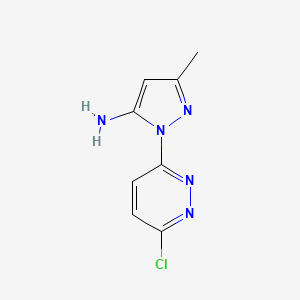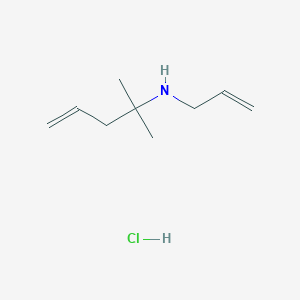
3-Bromo-2,6-difluoro-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula of C8H5BrF2O . It has a molecular weight of 235.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is1S/C8H5BrF2O/c1-4-2-6 (9)8 (11)5 (3-12)7 (4)10/h2-3H,1H3 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a solid compound . It has a molecular weight of 235.03 . The compound’s IUPAC name is 3-bromo-2,6-difluoro-5-methylbenzaldehyde .Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling
- A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde and other compounds, leading to the synthesis of a new compound with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, E. et al., 2020).
Chemical Reactions and Synthesis
- Hu et al. (2003) described a method involving the nitration of 3-bromobenzaldehyde, leading to the synthesis of 6-bromoquinoline derivatives, which show promise in optical properties (Hu, Y., Zhang, G., & Thummel, R., 2003).
Structural and Electronic Properties
- Aguiar et al. (2022) conducted a study on bromine-substituted benzaldehydes, including 2,3-dimethoxybenzaldehyde, to understand their structural, reactivity, and optical properties. The study revealed insights into the effect of bromine on the properties of these compounds (Aguiar, A. S. N. et al., 2022).
Ortho-Bromination of Substituted Benzaldoximes
- Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes. This method involves a palladium-catalyzed ortho-bromination, showcasing a key step in the synthetic pathway (Dubost, E. et al., 2011).
Synthesis of Isoxazole Derivatives
- Popat et al. (2004) synthesized 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives for potential antitubercular and antimicrobial applications. This synthesis was initiated by the reaction of 3-bromobenzaldehyde with different aryl methyl ketones (Popat, K. et al., 2004).
Electrochemical Behavior
- Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including 2-hydroxy-5-bromobenzaldehyde, highlighting their potential applications in various fields (Hasdemir, E. et al., 2011).
Preconcentration of Copper Ions
- Fathi and Yaftian (2009) used 5-bromo-2-hydroxybenzaldehyde as a modifier in a method for preconcentrating trace amounts of copper(II) ions, demonstrating its utility in environmental analysis (Fathi, S. & Yaftian, M., 2009).
Catalysis Research
- Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde and investigated its application in the catalytic oxidation of benzyl alcohol (Wang, L. et al., 2021).
Propiedades
IUPAC Name |
3-bromo-2,6-difluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYUGMBBBJFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)






![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)